Dexamethasone tebutate

Catalog No.
M. Wt
490.6 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexamethasone tebutate

CAS Number


Product Name

Dexamethasone tebutate


[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate

Molecular Formula


Molecular Weight

490.6 g/mol



InChI Key





Soluble in DMSO


Dexamethason 21-tert-butylacetate; Dexamethasone tert-butylacetate; Decadron TBA.

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Dexamethasone tebutate is 490.2731 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dexamethasone tebutate is a long-acting ester of dexamethasone []. Unlike dexamethasone, which has a rapid onset but short duration of action, dexamethasone tebutate offers a sustained release of the drug []. This makes it particularly useful in situations where prolonged anti-inflammatory or immunosuppressive effects are desired []. The origin of this specific ester form is not widely documented in scientific literature, but dexamethasone itself was first synthesized in 1956 [].

Molecular Structure Analysis

Dexamethasone tebutate possesses a complex molecular structure with several key features. It belongs to the class of steroid hormones due to the presence of a four-ringed cyclopentaphenanthrene core []. This core structure is essential for binding to the glucocorticoid receptor, the primary target molecule for its biological effects []. Attached to this core is a fluorine atom, which contributes to the high potency of dexamethasone compared to other corticosteroids []. Additionally, an ester linkage is present between dexamethasone and a tebutanoic acid moiety. This ester is responsible for the sustained release properties of dexamethasone tebutate [].

Treatment of Inflammatory Conditions:

Dexamethasone, the active component of dexamethasone tebutate, possesses potent anti-inflammatory properties. Researchers are exploring its potential for treating chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus. The extended-release nature of dexamethasone tebutate offers potential benefits like reduced dosing frequency compared to conventional dexamethasone formulations.

Management of Autoimmune Disorders:

Autoimmune diseases arise when the body's immune system attacks healthy tissues. Dexamethasone tebutate's immunosuppressive effects are being investigated for managing autoimmune disorders such as psoriasis and multiple sclerosis. The sustained action of the medication might contribute to improved disease control and reduced frequency of adverse effects associated with frequent high-dose corticosteroids.

Potential Use in Neurodegenerative Diseases:

Inflammation plays a significant role in the progression of some neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies are exploring whether dexamethasone tebutate can help slow disease progression by modulating inflammatory responses in the brain. The long-acting nature of the medication could be advantageous for maintaining therapeutic effects over extended periods [].

Investigation in Cancer Treatment:

Corticosteroids like dexamethasone can be used to manage symptoms associated with cancer and its treatment, such as pain and swelling. Researchers are investigating the potential of dexamethasone tebutate for palliative care in cancer patients, aiming to provide sustained symptom relief with fewer administrations [].


>98% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (94.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]


Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS



Dexamethasone tebutate


Modify: 2023-08-15
1: Terpos E, Katodritou E, Symeonidis A, Zagouri F, Gerofotis A, Christopoulou G, Gavriatopoulou M, Christoulas D, Ntanasis-Stathopoulos I, Kourakli A, Konstantinidou P, Kastritis E, Dimopoulos MA. Effect of induction therapy with lenalidomide, doxorubicin, and dexamethasone on bone remodeling and angiogenesis in newly diagnosed multiple myeloma. Int J Cancer. 2019 Jan 16. doi: 10.1002/ijc.32125. [Epub ahead of print] PubMed PMID: 30650184.
2: Aru M, Alev K, Pehme A, Purge P, Onnik L, Ellam A, Kaasik P, Seene T. Changes in Body Composition of Old Rats at Different Time Points after Dexamethasone Administration. Curr Aging Sci. 2019 Jan 14. doi: 10.2174/1874609812666190114144238. [Epub ahead of print] PubMed PMID: 30648531.
3: Wang J, Li Y, Wang C, Zhang Y, Gao C, Lang H, Chen X. Efficacy and Safety of the Combination Treatment of Rituximab and Dexamethasone for Adults with Primary Immune Thrombocytopenia (ITP): A Meta-Analysis. Biomed Res Int. 2018 Dec 12;2018:1316096. doi: 10.1155/2018/1316096. eCollection 2018. Review. PubMed PMID: 30648105; PubMed Central PMCID: PMC6311778.
4: Torres-López L, Maycotte P, Liñán-Rico A, Liñán-Rico L, Donis-Maturano L, Delgado-Enciso I, Meza-Robles C, Vásquez-Jiménez C, Hernández-Cruz A, Dobrovinskaya O. Tamoxifen induces toxicity, causes autophagy, and partially reverses dexamethasone resistance in Jurkat T cells. J Leukoc Biol. 2019 Jan 15. doi: 10.1002/JLB.2VMA0818-328R. [Epub ahead of print] PubMed PMID: 30645008.
5: Li S, Meng XY, Maman STD, Xiao YN, Li S. Lenalidomide and Low Dose Dexamethasone Plus Elotuzumab or Carfilzomib for Relapsed or Refractory Multiple Myeloma: A Comparison of Progression-Free Survival with Reconstructed Individual Participant Data. Biomed Res Int. 2018 Dec 16;2018:9057823. doi: 10.1155/2018/9057823. eCollection 2018. PubMed PMID: 30643823; PubMed Central PMCID: PMC6311249.
6: Reynolds SB, Hashmi H, Ngo P, Kloecker G. Rescue therapy for acute idiopathic thrombocytopenic purpura unresponsive to conventional treatment. BMJ Case Rep. 2019 Jan 14;12(1). pii: bcr-2018-227717. doi: 10.1136/bcr-2018-227717. PubMed PMID: 30642865.
7: Yasuda S, Najima Y, Konishi T, Yamada Y, Takezaki T, Kurosawa S, Sakaguchi M, Harada K, Yoshioka K, Igarashi A, Inamoto K, Toya T, Kobayashi T, Doki N, Kakihana K, Sakamaki H, Sekiya N, Ohashi K. Disseminated adenovirus infection in a patient with relapsed refractory multiple myeloma undergoing autologous stem cell transplantation and pomalidomide/dexamethasone as salvage regimens. J Infect Chemother. 2019 Jan 11. pii: S1341-321X(18)30469-0. doi: 10.1016/j.jiac.2018.11.011. [Epub ahead of print] PubMed PMID: 30642772.
8: Yoshida N, Taguchi T, Nakanishi M, Inoue K, Okayama T, Ishikawa T, Otsuji E, Takayama K, Kuroboshi H, Kanazawa M, Itoh Y. Efficacy of the combination use of aprepitant and palonosetron for improving nausea in various moderately emetogenic chemotherapy regimens. BMC Pharmacol Toxicol. 2019 Jan 14;20(1):6. doi: 10.1186/s40360-018-0278-2. PubMed PMID: 30642399.
9: Xia T, Dong X, Jiang Y, Lin L, Dong Z, Shen Y, Xin H, Zhang Q, Qin L. Metabolomics Profiling Reveals Rehmanniae Radix Preparata Extract Protects against Glucocorticoid-Induced Osteoporosis Mainly via Intervening Steroid Hormone Biosynthesis. Molecules. 2019 Jan 11;24(2). pii: E253. doi: 10.3390/molecules24020253. PubMed PMID: 30641909.
10: Nielsen T, Kristensen SR, Gregersen H, Teodorescu EM, Christiansen G, Pedersen S. Extracellular vesicle-associated procoagulant phospholipid and tissue factor activity in multiple myeloma. PLoS One. 2019 Jan 14;14(1):e0210835. doi: 10.1371/journal.pone.0210835. eCollection 2019. PubMed PMID: 30640949.
11: Bravo D, Aliste J, Layera S, Fernández D, Leurcharusmee P, Samerchua A, Tangjitbampenbun A, Watanitanon A, Arnuntasupakul V, Tunprasit C, Gordon A, Finlayson RJ, Tran Q. A multicenter, randomized comparison between 2, 5, and 8 mg of perineural dexamethasone for ultrasound-guided infraclavicular block. Reg Anesth Pain Med. 2019 Jan;44(1):46-51. doi: 10.1136/rapm-2018-000032. PubMed PMID: 30640652.
12: Patel P, Paw Cho Sing E, Dupuis LL. Safety of clinical practice guideline-recommended antiemetic agents for the prevention of acute chemotherapy-induced nausea and vomiting in pediatric patients: a systematic review and meta-analysis. Expert Opin Drug Saf. 2019 Jan 14. doi: 10.1080/14740338.2019.1568988. [Epub ahead of print] PubMed PMID: 30640557.
13: Al-Khersan H, Hariprasad SM, Salehi-Had H. Dexamethasone and Anti-VEGF Combination Therapy for the Treatment of Diabetic Macular Edema. Ophthalmic Surg Lasers Imaging Retina. 2019 Jan 1;50(1):4-7. doi: 10.3928/23258160-20181212-01. PubMed PMID: 30640389.
14: Briceño-Pérez C, Reyna-Villasmil E, Vigil-De-Gracia P. Antenatal corticosteroid therapy: Historical and scientific basis to improve preterm birth management. Eur J Obstet Gynecol Reprod Biol. 2019 Jan 6;234:32-37. doi: 10.1016/j.ejogrb.2018.12.025. [Epub ahead of print] Review. PubMed PMID: 30639954.
15: Gupta VK, Brauneis D, Shelton AC, Quillen K, Sarosiek S, Sloan JM, Sanchorawala V. Induction Therapy with Bortezomib and Dexamethasone and Conditioning with High-Dose Melphalan and Bortezomib Followed by Autologous Stem Cell Transplantation for AL Amyloidosis: Long Term Follow-Up Analysis. Biol Blood Marrow Transplant. 2019 Jan 10. pii: S1083-8791(19)30015-1. doi: 10.1016/j.bbmt.2019.01.007. [Epub ahead of print] PubMed PMID: 30639823.
16: Breshears JD, Haddad AF, Viner J, Rau J, Sankaran S, McDermott MW. A Reduced Exogenous Steroid Taper (REST) for postoperative brain tumor patients - a case-control study. World Neurosurg. 2019 Jan 10. pii: S1878-8750(19)30043-9. doi: 10.1016/j.wneu.2018.12.173. [Epub ahead of print] PubMed PMID: 30639502.
17: Tajbakhsh A, Gheibi Hayat SM, Butler AE, Sahebkar A. Effect of soluble cleavage products of important receptors/ligands on efferocytosis: Their role in inflammatory, autoimmune and cardiovascular disease. Ageing Res Rev. 2019 Jan 9;50:43-57. doi: 10.1016/j.arr.2019.01.007. [Epub ahead of print] Review. PubMed PMID: 30639340.
18: Lichtblau M, Furian M, Aeschbacher SS, Bisang M, Ulrich S, Saxer S, Sheraliev U, Marazhapov NH, Osmonov B, Estebesova B, Sooronbaev T, Bloch KE, Ulrich S. Dexamethasone improves pulmonary hemodynamics in COPD-patients going to altitude: A randomized trial. Int J Cardiol. 2018 Dec 28. pii: S0167-5273(18)35017-4. doi: 10.1016/j.ijcard.2018.12.052. [Epub ahead of print] PubMed PMID: 30638985.
19: Mohan MC, Abhimannue AP, Kumar BP. Modulation of proinflammatory cytokines and enzymes by polyherbal formulation Guggulutiktaka ghritam. J Ayurveda Integr Med. 2019 Jan 10. pii: S0975-9476(18)30067-6. doi: 10.1016/j.jaim.2018.05.007. [Epub ahead of print] PubMed PMID: 30638916.
20: Croci S, Bonacini M, Muratore F, Caruso A, Fontana A, Boiardi L, Soriano A, Cavazza A, Cimino L, Belloni L, Perry O, Fridkin M, Parmeggiani M, Blank M, Shoenfeld Y, Salvarani C. The therapeutic potential of tuftsin-phosphorylcholine in giant cell arteritis. J Autoimmun. 2019 Jan 9. pii: S0896-8411(18)30549-3. doi: 10.1016/j.jaut.2019.01.002. [Epub ahead of print] PubMed PMID: 30638709.

Explore Compound Types